molecular formula C8H9BrFNO B7869779 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol

Cat. No.: B7869779
M. Wt: 234.07 g/mol
InChI Key: GSJWPPAAQIQVCB-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9BrFNO It is characterized by the presence of an amino group, a bromo group, and a fluoro group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen gas in the presence of a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-bromo-2-fluorophenyl)acetaldehyde or 2-(4-bromo-2-fluorophenyl)acetone.

    Reduction: Formation of this compound from the nitro intermediate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and fluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromophenyl)ethan-1-ol
  • 2-Amino-2-(4-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(4-chlorophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination of substituents can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The dual halogenation can also enhance its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-2-(4-bromo-2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJWPPAAQIQVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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